Synthesis Yield and Purity
2,4-Dichloroisophthalic acid was synthesized as a pharmaceutical and agrochemical intermediate via a four-step route starting from m-xylene, involving sequential side-chain chlorination, ring chlorination, hydrolysis, and decarbonylation. Under optimized single-factor experimental conditions, the total yield was 63.03% (based on m-xylene) with a product purity of 99.2% as confirmed by NMR spectroscopy. This represents a well-characterized synthetic accessibility metric. The isomeric 4,6-dichloroisophthalic acid is co-produced during the dichlorination of m-xylene, but the 2,4-isomer is the primary product of the initial ring chlorination step, providing a regiochemical selectivity advantage in this process route [1].
| Evidence Dimension | Synthetic accessibility and product purity |
|---|---|
| Target Compound Data | 63.03% overall yield; 99.2% purity |
| Comparator Or Baseline | 4,6-Dichloroisophthalic acid co-produced during same process; baseline purity threshold for pharmaceutical intermediates typically ≥98% |
| Quantified Difference | Satisfies pharmaceutical intermediate purity requirement (≥99.2% > 98% threshold); synthetic route regioselectivity yields 2,4-isomer as primary product |
| Conditions | Four-step synthesis from m-xylene via chlorination, oxidation, hydrolysis, and decarbonylation; product characterized by NMR |
Why This Matters
Procurement decisions for pharmaceutical intermediate supply chains are gated by both yield economics and purity compliance; a documented route achieving 99.2% purity justifies selection over isomers lacking equivalent process characterization data.
- [1] All Journals Database. Synthesis of 2,4-dichloroisophthalic acid via four-step route from m-xylene: 63.03% yield, 99.2% purity. Chinese journal abstract. Accessed April 2026. View Source
